molecular formula C9H8N2O2 B8511937 3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole

3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole

Cat. No.: B8511937
M. Wt: 176.17 g/mol
InChI Key: CGKMVZRIFWTYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole typically involves multi-step organic reactions. One common method includes the reaction of 1,8-dihydroxy naphthalene with specific reagents under controlled conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The process also involves rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as drug development.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dihydro-[1,3]dioxino[4',5':4,5]benzo[1,2-d]imidazole stands out due to its unique structure, which allows for diverse chemical reactions and applications. Its ability to form stable host-guest complexes and its potential biological activities make it a valuable compound in various research fields .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1,8-dihydro-[1,3]dioxino[4,5-f]benzimidazole

InChI

InChI=1S/C9H8N2O2/c1-6-3-12-5-13-9(6)2-8-7(1)10-4-11-8/h1-2,4H,3,5H2,(H,10,11)

InChI Key

CGKMVZRIFWTYEB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C=C2OCO1)N=CN3

Origin of Product

United States

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